3-Ethoxycyclohexanecarboxylicacid
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Overview
Description
3-Ethoxycyclohexanecarboxylicacid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with an ethoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxycyclohexanecarboxylicacid can be synthesized through several methods:
Hydrogenation of Benzoic Acid: This involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which can then be ethoxylated to form this compound.
Grignard Reaction: Another method involves the reaction of cyclohexanone with ethyl magnesium bromide (a Grignard reagent) followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes, utilizing catalysts such as palladium or platinum to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycyclohexanecarboxylicacid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced
Scientific Research Applications
3-Ethoxycyclohexanecarboxylicacid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It is used in the modification of surfaces and in the production of polymers.
Mechanism of Action
The mechanism of action of 3-Ethoxycyclohexanecarboxylicacid involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic Acid: Lacks the ethoxy group, making it less versatile in certain reactions.
Ethyl Cyclohexanecarboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
Uniqueness
3-Ethoxycyclohexanecarboxylicacid is unique due to the presence of both an ethoxy group and a carboxylic acid group, which allows for a wider range of chemical reactions and applications compared to its similar compounds .
Properties
Molecular Formula |
C9H16O3 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-ethoxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
CWIUEDXZVJQKIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCC(C1)C(=O)O |
Origin of Product |
United States |
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